![molecular formula C22H30N2O B14446735 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene CAS No. 75756-81-9](/img/structure/B14446735.png)
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes a nonylphenyl group and a methyl group attached to the benzene ring, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene typically involves the reaction of 4-nonylphenylhydrazine with 4-methylbenzaldehyde under oxidative conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to form nitro derivatives.
Reduction: Reduction of the azoxy group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
4-Methyl-4’-nonylazobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.
4-Methyl-4’-nonylhydrazobenzene: Contains a hydrazo group (-NH-NH-) instead of an azoxy group.
4-Methyl-4’-nonylphenylamine: Contains an amine group (-NH₂) instead of an azoxy group.
Uniqueness: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The azoxy group can participate in redox reactions and interact with various molecular targets, making this compound a valuable subject for research in multiple fields.
Propiedades
Número CAS |
75756-81-9 |
|---|---|
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)imino-(4-nonylphenyl)-oxidoazanium |
InChI |
InChI=1S/C22H30N2O/c1-3-4-5-6-7-8-9-10-20-13-17-22(18-14-20)24(25)23-21-15-11-19(2)12-16-21/h11-18H,3-10H2,1-2H3 |
Clave InChI |
DXFHGBJYAODQTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


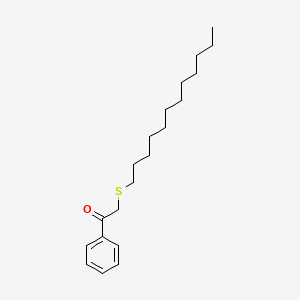
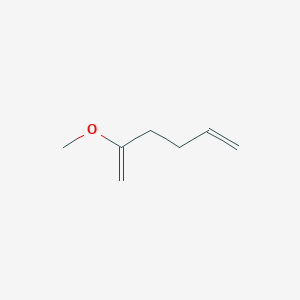
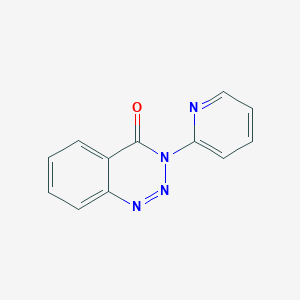
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
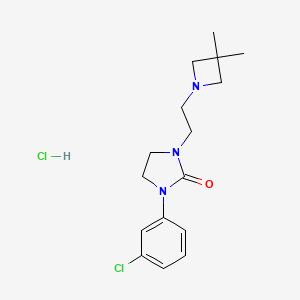
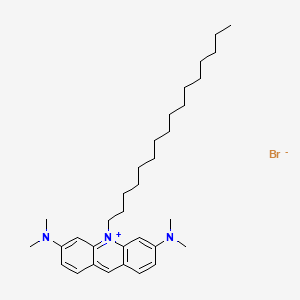
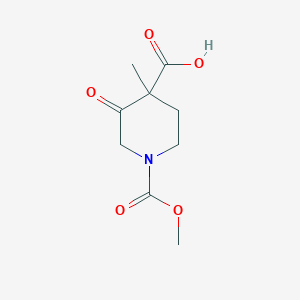
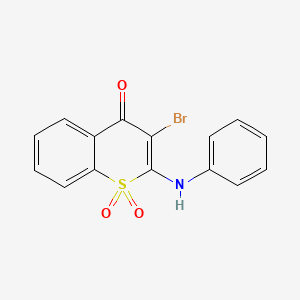
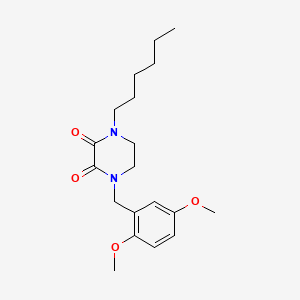
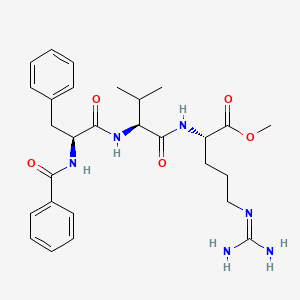
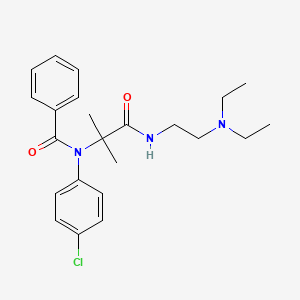
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
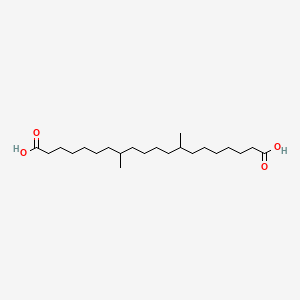
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
